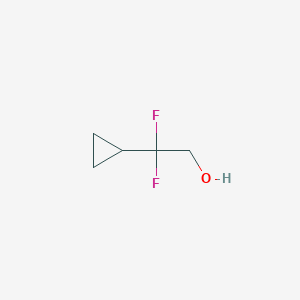

2-Cyclopropyl-2,2-difluoroethan-1-ol

Description

Significance of Fluorinated Cyclopropyl (B3062369) Alcohols in Advanced Synthetic Design

The strategic incorporation of fluorine into organic molecules has become a cornerstone of contemporary drug discovery and materials science. Fluorine's unique properties, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and physicochemical properties. When combined with a cyclopropyl group, another highly sought-after structural motif, the resulting fluorinated cyclopropyl alcohols offer a powerful tool for synthetic chemists.

The cyclopropyl ring, a three-membered carbocycle, imparts a degree of conformational rigidity and metabolic stability to molecules. fishersci.ca This can lead to enhanced binding affinity to biological targets and a more favorable metabolic profile. The introduction of gem-difluoro groups (CF₂) can further enhance these effects by altering the acidity of neighboring protons, influencing molecular conformation, and increasing lipophilicity, which can improve membrane permeability.

Fluorinated alcohols, as a class, are recognized for their unique solvent properties and their ability to act as promoters in various chemical reactions. google.comsigmaaldrich.com Their strong hydrogen-bonding donor ability and low nucleophilicity make them valuable in facilitating reactions such as C-H functionalization. google.com The presence of the hydroxyl group in 2-Cyclopropyl-2,2-difluoroethan-1-ol provides a reactive handle for further synthetic transformations, such as esterification, oxidation, or conversion to other functional groups, making it a versatile building block. smolecule.com

The combination of these features in fluorinated cyclopropyl alcohols makes them attractive scaffolds for the development of new pharmaceuticals and agrochemicals. The unique stereoelectronic properties of these molecules can lead to improved potency, selectivity, and metabolic stability of the final products.

Below is an interactive data table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₅H₈F₂O |

| Molecular Weight | 122.11 g/mol |

| Appearance | Clear, colorless liquid |

| Key Functional Groups | Cyclopropyl, gem-difluoro, Primary alcohol |

Overview of Current Research Trajectories for this compound

While specific, in-depth research focused exclusively on this compound is still emerging, the broader interest in gem-difluorinated cyclopropyl moieties provides a clear indication of its potential research trajectories. Current research in this area is largely centered on the development of novel synthetic methodologies and the exploration of these compounds as key intermediates in the synthesis of complex, biologically active molecules.

Synthetic Methodology Development: A significant area of research is the development of efficient and stereoselective methods for the synthesis of fluorinated cyclopropanes. biosynth.comgoogle.com These methods often involve the use of chemo-enzymatic reactions or radical reactions to introduce the gem-difluoro cyclopropane (B1198618) motif. nih.gov For instance, the ring-opening of gem-difluorocyclopropanes can lead to the formation of gem-difluorohomoallylic alcohols, showcasing the synthetic versatility of this class of compounds. nih.gov The development of scalable synthetic routes to compounds like this compound is crucial for their wider application in drug discovery and development.

Applications in Medicinal Chemistry: The structural features of this compound make it a valuable building block in medicinal chemistry. The cyclopropyl group is a known pharmacophore that can enhance the potency and metabolic stability of drug candidates. fishersci.ca The gem-difluoro group can act as a bioisostere for a carbonyl group or other functional groups, leading to improved pharmacokinetic properties. Research efforts are likely to focus on incorporating this moiety into lead compounds for various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The hydroxyl group allows for its conjugation to other molecules of interest, further expanding its potential applications in the development of new therapeutic agents.

Detailed Research Findings: Specific research on related compounds has demonstrated the utility of the fluorinated cyclopropyl motif. For example, studies on other gem-difluorinated cyclopropane derivatives have highlighted their potential in creating potent DNA cleaving agents. nih.gov Furthermore, the synthesis of fluorinated analogues of natural products and existing drugs is a common strategy to improve their biological activity and pharmacokinetic profiles. It is anticipated that this compound will be utilized in similar research endeavors.

The table below outlines potential research applications for this compound based on the properties of its constituent functional groups.

| Research Area | Potential Application of this compound |

| Drug Discovery | As a building block for novel therapeutics with enhanced metabolic stability and potency. |

| Agrochemicals | Incorporation into new pesticides and herbicides with improved efficacy. |

| Materials Science | Use in the synthesis of fluorinated polymers with unique properties. |

| Synthetic Chemistry | As a versatile intermediate for the synthesis of complex organic molecules. |

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-2,2-difluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O/c6-5(7,3-8)4-1-2-4/h4,8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAJFNZKIQBSPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CO)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropyl 2,2 Difluoroethan 1 Ol and Its Derivatives

Direct Synthetic Routes to 2-Cyclopropyl-2,2-difluoroethan-1-ol

Direct synthesis focuses on assembling the target molecule without extensive functional group manipulations in the final steps. These methods are often more efficient and are centered around either forming the C-F bonds directly or constructing the cyclopropane (B1198618) ring.

These strategies involve the introduction of two fluorine atoms onto a cyclopropyl-containing precursor to form the geminal difluoro group adjacent to a hydroxyl function.

Organolithium reagents are powerful tools for carbon-carbon bond formation. libretexts.org The generation of a difluoromethyl lithium species, which can then act as a nucleophile, is a direct method to introduce the CF2 group. Gem-difluoroallyllithium, for instance, can be generated at low temperatures (-95°C) via lithium-halogen exchange from precursors like 3-bromo-1,1-difluoro-1-propene. dtic.mil This reagent can then react with electrophiles such as aldehydes and ketones. dtic.mil

For the synthesis of this compound, a plausible route would involve the reaction of a difluoromethyl lithium reagent with cyclopropanecarboxaldehyde. The lithium reagent would attack the electrophilic carbonyl carbon, and subsequent aqueous workup would yield the target alcohol. While effective, these reactions require strictly anhydrous conditions and very low temperatures to prevent side reactions. libretexts.org The reactivity of organolithium reagents also necessitates careful choice of solvents, with diethyl ether or tetrahydrofuran (B95107) (THF) being essential for stabilizing the reagent. libretexts.org

Table 1: Examples of Difluoroalkylation using Organometallic Reagents

| Reagent Precursor | Organometallic Reagent | Electrophile | Product Type | Yield |

|---|---|---|---|---|

| CH2=CHCF2Br | gem-Difluoroallyllithium | Aldehydes/Ketones | R'R''C(OH)CF2CH=CH2 | Good |

Data synthesized from referenced literature. dtic.mil

Electrophilic fluorination introduces fluorine atoms by reacting an electron-rich substrate, such as an enol or enolate, with an electrophilic fluorine source ("F+"). nih.gov Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for this purpose due to their stability and ease of handling. nih.govcore.ac.uk

A viable pathway to this compound using this strategy would start with cyclopropyl (B3062369) methyl ketone. The ketone can be converted to an enol ester or a silyl (B83357) enol ether, which then undergoes a two-step fluorination. The reaction of enol esters with Selectfluor is known to be facile, proceeding under mild conditions to form α-fluoroketones. core.ac.uk A second fluorination step would yield the α,α-difluoroketone, which can then be reduced to the target alcohol. The presence of electron-withdrawing groups on a substrate can favor the formation of difluorinated products. rsc.org This method is widely employed in the synthesis of medicinally important compounds, such as fluorinated steroids. core.ac.uk

Table 2: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Key Features |

|---|---|---|

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Highly reactive, stable, easy-to-handle solid. nih.govcore.ac.uk |

| N-fluorobenzenesulfonimide | NFSI | Common alternative to Selectfluor. nih.gov |

| N-Fluoropyridinium salts | - | One of the earlier classes of N-F reagents. nih.gov |

This table summarizes common reagents discussed in the literature. nih.govcore.ac.uknih.gov

An alternative approach involves forming the cyclopropane ring onto a substrate that already contains the difluoroalcohol moiety. These methods often rely on carbene chemistry.

Carbene transfer reactions are a cornerstone of cyclopropane synthesis. nih.gov Diazo compounds serve as common and versatile precursors for generating reactive carbene intermediates, which then add across an alkene double bond in a [2+1] cycloaddition. nih.govresearchgate.netresearchgate.net The synthesis of the target molecule via this route would involve the cyclopropanation of a suitable difluorinated alkene, such as 3,3-difluoro-1-propen-2-ol.

The decomposition of the diazo compound to generate the carbene can be initiated thermally, photochemically, or, most commonly, using a transition metal catalyst. nih.govresearchgate.net The use of catalysts allows the reaction to proceed under milder conditions and can provide high levels of stereocontrol. beilstein-journals.org A metal-free approach for synthesizing certain cyclopropanes involves a [3+2] cycloaddition of an alkene with an in-situ generated diazo compound, followed by nitrogen extrusion. researchgate.net

The use of transition metals to catalyze carbene transfer from diazo compounds is a powerful and widely adopted strategy for cyclopropane synthesis. beilstein-journals.orgresearchgate.net Catalysts based on rhodium, ruthenium, copper, and iridium are particularly effective. researchgate.netresearchgate.net These metals react with the diazo compound to form a metallocarbene intermediate. nih.gov This intermediate is generally more stable and selective than the free carbene, leading to higher yields and better control over the stereochemistry of the cyclopropane product. beilstein-journals.orgresearchgate.net

For instance, chiral ruthenium(II)-Pheox complexes have been used for the cyclopropanation of alkenes with difluoromethylated diazo precursors, affording enantioenriched difluoromethylcyclopropanes in high yields and with excellent diastereo- and enantioselectivities. researchgate.net Similarly, copper(I) iodide is an effective catalyst for the cyclopropanation of terminal alkenes with fluorinated diazo reagents under mild conditions. beilstein-journals.org The choice of metal and its associated ligands is crucial for modulating the reactivity and selectivity of the catalyst. nih.gov

Table 3: Examples of Transition Metal-Catalyzed Cyclopropanation

| Catalyst System | Diazo Precursor Type | Alkene Substrate | Key Outcome |

|---|---|---|---|

| Ru(II)-Pheox | ((2-diazo-1,1-difluoroethyl)sulfinyl)benzene | Alkenes | High yields, high diastereo- and enantioselectivity. researchgate.net |

| Cu(I) | Diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate | Styrenes | Good to very good yields of cyclopropanes. beilstein-journals.org |

| Rh(III) | N-enoxyphthalimides | Allylic alcohols | Diastereoselective synthesis of cyclopropyl-ketones. organic-chemistry.org |

This table summarizes findings from various studies on transition metal-catalyzed reactions involving diazo compounds. researchgate.netbeilstein-journals.orgresearchgate.netorganic-chemistry.org

Cyclopropanation-Mediated Syntheses

Trimethylsulfoxonium (B8643921) Iodide in Cyclopropane Ring Formation

The formation of the cyclopropane ring in derivatives leading to this compound can be accomplished using the Corey-Chaykovsky reaction. adichemistry.com This reaction utilizes sulfur ylides, such as dimethylsulfoxonium methylide, to convert electrophilic substrates like α,β-unsaturated ketones into cyclopropanes. adichemistry.comgoogle.com The ylide is typically generated in situ by treating a sulfonium (B1226848) salt, most commonly trimethylsulfoxonium iodide, with a strong base like sodium hydride (NaH) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). adichemistry.com

The mechanism involves the nucleophilic attack of the ylide carbon on the electrophilic carbon of the substrate. adichemistry.com When α,β-unsaturated carbonyl compounds are used as substrates, the stabilized dimethylsulfoxonium methylide preferentially undergoes a 1,4-conjugate addition (Michael addition), which is thermodynamically controlled and irreversible. This is in contrast to less stable ylides that favor direct 1,2-addition to the carbonyl group. adichemistry.com The resulting enolate then undergoes an intramolecular nucleophilic substitution to close the three-membered ring, displacing the dimethyl sulfoxide leaving group and forming the cyclopropyl ring. adichemistry.comgoogle.com This method is a foundational technique for creating substituted cyclopropanes from activated olefins. google.com

Reductive Processes for Alcohol Formation from Intermediates

The final step in the synthesis of this compound involves the reduction of a carbonyl intermediate, typically a ketone or an ester, to the primary alcohol. The synthesis of fluorinated alcohols often requires carefully chosen reductive processes to avoid side reactions. digitellinc.comgoogle.com For instance, the reduction of a ketoester residue adjacent to a cyclopropane ring has been successfully achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), affording the corresponding diol in high yield without degradation of the cyclopropane ring. wpmucdn.com

General strategies for producing fluorinated alcohols often start from precursors like fluorinated alkyl halides, which are converted to esters (e.g., formate (B1220265) or acetate) and subsequently transesterified or reduced. google.com Another approach involves assembling a pentafluorinated precursor with a carbonyl group, which is then reduced to install the alcohol functionality. digitellinc.com However, the reduction of fluorinated carbonyls can sometimes be complicated by the formation of stable hemi-ketal by-products, which may confound the reduction process. digitellinc.com The selection of an appropriate reduction method is therefore critical to ensure high yield and selectivity for the desired fluorinated alcohol. google.com

Enantioselective Synthesis of Chiral this compound

The synthesis of specific enantiomers of this compound necessitates stereocontrolled methods. This is achieved through asymmetric cyclopropanation to form the chiral ring or through the enantioselective reduction of a prochiral ketone intermediate.

Asymmetric Cyclopropanation Techniques

Asymmetric cyclopropanation is a powerful strategy for constructing enantiomerically enriched cyclopropanes. ku.edu The most general methods involve the catalytic addition of diazoalkanes or their precursors to alkenes. nih.govdicp.ac.cn However, the instability of many diazo compounds presents significant safety challenges. dicp.ac.cn To address this, alternative carbene precursors, such as gem-dichloroalkanes, have been developed for use in reductive cyclopropanation reactions. nih.govdicp.ac.cn

Another major approach is the Michael-initiated ring closure (MIRC) reaction. acs.org This method can be rendered asymmetric through the use of chiral auxiliaries or catalysts. Furthermore, biocatalytic methods using engineered enzymes have emerged as a highly effective technique. Engineered myoglobins, for example, can catalyze the cyclopropanation of difluoromethyl-substituted alkenes with high turnover numbers and excellent enantioselectivities. acs.org These enzymatic approaches offer a sustainable and highly selective alternative to traditional metal-based catalysis. rochester.edu

Chiral Catalyst Systems and Ligand Design

The success of asymmetric cyclopropanation heavily relies on the design of the chiral catalyst and its coordinating ligands. A variety of transition metal complexes are employed, with copper, rhodium, cobalt, and iridium being common. lookchem.com

Rhodium Catalysts: Dirhodium(II) complexes with chiral carboxamidate or carboxylate ligands are well-developed for asymmetric cyclopropanation. lookchem.com Monomeric rhodium complexes featuring chiral diene or bis(oxazoline) ligands have also been successfully applied. lookchem.com For instance, catalysts like Hashimoto's Rh₂((S)-TCPTTL)₄ and Davies' Rh₂((S)-BTPCP)₄ have proven highly efficient for synthesizing fluorinated cyclopropanes with high enantioselectivity. acs.org

Cobalt Catalysts: Cobalt(II) complexes supported by D₂-symmetric chiral amidoporphyrin ligands have been developed for the asymmetric radical cyclopropanation of alkenes with in situ-generated diazo compounds. nih.gov These systems create a well-defined chiral pocket that effectively controls the stereochemical outcome. Another cobalt-based system uses a chiral pyridine (B92270) bis(oxazoline) (Pybox) ligand for the reductive cyclopropanation of alkenes using gem-dichloroalkanes as carbene precursors. dicp.ac.cn

Biocatalysts: Engineered enzymes, particularly myoglobin (B1173299) variants, represent a frontier in chiral catalyst design. By introducing specific mutations into the protein scaffold (e.g., Mb(H64V,V68A)), active sites can be created that catalyze carbene transfer reactions with high stereocontrol, enabling the synthesis of chiral cyclopropanes that are challenging to access with synthetic catalysts. wpmucdn.comrochester.edu

| Catalyst System | Ligand/Variant | Reaction Type | Key Features |

|---|---|---|---|

| Rhodium (Rh) | Chiral Carboxamidates, Dienes, Bis(oxazolines) | Diazoalkane Addition | High efficiency and enantioselectivity for a wide range of substrates. lookchem.com |

| Cobalt (Co) | Chiral Amidoporphyrins, Pybox | Radical Cyclopropanation, Reductive Cyclopropanation | Effective for unstable diazo precursors and gem-dichloroalkanes. dicp.ac.cnnih.gov |

| Engineered Myoglobin | Mb(H64V,V68A) | Biocatalytic Carbene Transfer | High turnover and enantioselectivity; sustainable. wpmucdn.comacs.org |

Diastereoselective and Enantioselective Reductions

An alternative or complementary strategy to asymmetric cyclopropanation is the stereoselective reduction of a prochiral ketone, such as 1-cyclopropyl-2,2-difluoroethan-1-one, to generate the chiral alcohol. This approach relies on chiral reducing agents or catalysts that can differentiate between the two faces of the carbonyl group.

One-pot methods have been developed that combine an enantioselective carbon-carbon bond formation with an in situ alkoxide-directed cyclopropanation to produce cyclopropyl alcohols with high enantio- and diastereoselectivity. nih.gov For the direct reduction of ketones, chiral hydride reagents like BINAL-H complexes are effective, particularly for ketones that have a π-system on one side of the carbonyl, which helps to lock the transition state geometry. uwindsor.ca A general mnemonic for these reagents is that the (S)-BINAL-H catalyst tends to produce the (S)-alcohol, and the (R)-catalyst yields the (R)-alcohol. uwindsor.ca Other established reagents for asymmetric ketone reduction include DIP-Chloride and catalysts based on oxazaborolidines (CBS reagents). uwindsor.ca The choice of reagent is crucial and depends on the specific steric and electronic properties of the ketone substrate.

Emerging and Sustainable Synthetic Approaches

Modern synthetic chemistry is increasingly focused on developing sustainable and environmentally friendly methods. In the context of synthesizing fluorinated compounds like this compound, this involves exploring greener reagents and catalytic systems.

One of the most promising sustainable strategies is the use of biocatalysis. Engineered enzymes, such as myoglobin and other hemoproteins, can be evolved in the laboratory to catalyze reactions like cyclopropanation with high efficiency and stereoselectivity under mild, aqueous conditions. rochester.edu These enzymatic platforms avoid the need for toxic heavy metals and harsh reagents often used in traditional synthesis. rochester.edu

Electrochemical methods also offer a sustainable alternative. numberanalytics.com Electrochemical fluorination, for example, uses electricity to drive reactions, reducing the reliance on hazardous chemical fluorinating agents. numberanalytics.com The development of environmentally benign fluorination reagents, such as fluorinated ionic liquids and recyclable fluorinated polymers, is another key area of research aimed at reducing the environmental impact of organofluorine chemistry. numberanalytics.com These approaches, combined with processes that minimize waste and avoid the use of heavy metals, are paving the way for the greener production of complex fluorinated molecules. google.comnumberanalytics.com

Visible Light-Mediated Photocatalysis for α,α-Difluoroalkyl Alcohol Synthesis

Visible light-mediated photocatalysis has emerged as a powerful tool for the construction of complex molecules under mild conditions. This approach is particularly relevant for the synthesis of α,α-difluoroalkyl alcohols. The general strategy involves the generation of a radical species which can then be trapped to form the desired alcohol.

One plausible photocatalytic route to α,α-difluoroalkyl alcohols involves the one-electron reduction of aryl cyclopropyl ketones. nih.gov In a general sense, a photocatalyst, such as Ru(bpy)₃²⁺, upon irradiation with visible light, can promote the reduction of a ketone to a radical anion. nih.gov This radical anion can undergo ring-opening of the cyclopropyl group to form a distonic radical anion, which can then participate in cycloaddition reactions. nih.gov While this specific example leads to cyclopentane (B165970) systems, the principle of generating a radical on a cyclopropyl-containing scaffold is relevant.

For the synthesis of the target alcohol, a hypothetical pathway could involve the photocatalytic addition of a difluoromethyl radical to a cyclopropyl-containing precursor. The reaction would likely proceed through the generation of a difluoroalkyl radical from a suitable precursor, which then adds to a cyclopropyl-containing alkene or carbonyl compound.

Table 1: Examples of Visible Light-Mediated Photocatalytic Reactions Relevant to α,α-Difluoroalkyl Alcohol Synthesis

| Entry | Substrate 1 | Substrate 2 | Photocatalyst | Product | Yield (%) | Reference |

| 1 | Aryl cyclopropyl ketone | Olefin | Ru(bpy)₃²⁺, La(OTf)₃ | Substituted cyclopentane | - | nih.gov |

| 2 | Styrene | Styrene | Ruthenium photocatalyst | Unsymmetrically substituted cyclobutane | - | researchgate.net |

| 3 | Vinylcyclopropane (B126155) | Acetylenic sulfone | Iridium complex | Substituted cyclopentane | - | nih.gov |

The yields were not specified in the provided search results.

Radical-Triggered Reactions in Fluorination and Cyclopropanation

Radical-based transformations offer a complementary approach to the synthesis of this compound. These reactions are often initiated by a radical initiator or through photoredox catalysis and are known for their tolerance of various functional groups.

The formation of cyclopropyl radicals can be achieved from the corresponding halides or other precursors. For instance, the reaction of 1-halo-1-methyl-2,2-diphenylcyclopropane with magnesium metal is known to proceed through radical intermediates. researchgate.net The stereochemistry of these reactions suggests the involvement of surface-radical mechanisms. researchgate.net

A potential radical-based synthesis of the target molecule could involve the addition of a difluoroacetyl radical equivalent to a vinylcyclopropane precursor. Alternatively, a radical cyclopropanation of a difluoro-containing alkene could be envisioned. The challenge in such approaches lies in controlling the regioselectivity and preventing undesired side reactions, such as ring-opening of the cyclopropyl radical.

Table 2: Examples of Radical-Triggered Reactions Involving Cyclopropanes

| Entry | Substrate | Reagent | Product Type | Key Feature | Reference |

| 1 | 1-halo-1-methyl-2,2-diphenylcyclopropane | Mg | Cyclopropyl radical intermediate | Study of radical nature in Grignard formation | researchgate.net |

| 2 | 1-fluoro-1-methyl-2,2-diphenylcyclopropane | Li | Ring-opened and cyclopropane products | Electron transfer to the phenyl ring | researchgate.net |

Metal-Catalyzed Cross-Coupling and Reductive Difunctionalization Strategies

Transition metal catalysis provides a powerful platform for the construction of carbon-carbon and carbon-heteroatom bonds, which is highly applicable to the synthesis of complex molecules like this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the formation of C-C bonds. For instance, various bromothiophenes have been successfully coupled with potassium cyclopropyltrifluoroborate (B8364958) using a palladium catalyst to yield cyclopropylthiophenes. mdpi.com This demonstrates the feasibility of introducing a cyclopropyl group onto an aromatic or heteroaromatic ring, which could be a precursor to the target alcohol. A potential strategy could involve the coupling of a cyclopropylboron reagent with a difluoro-containing building block bearing a suitable leaving group.

Nickel-catalyzed intramolecular cycloadditions of dienes with alkynes have also been shown to be effective for constructing cyclic systems under mild conditions. williams.edu These reactions proceed with retention of stereochemistry and can be applied to the synthesis of angularly substituted bicycles. williams.edu This methodology could potentially be adapted for the construction of a cyclopropyl-fused system that could be further elaborated to the target alcohol.

Table 3: Examples of Metal-Catalyzed Reactions for C-C Bond Formation

| Entry | Substrate 1 | Substrate 2 | Catalyst System | Product | Yield (%) | Reference |

| 1 | 3-Bromothiophene | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / Tricyclohexylphosphine | 3-Cyclopropylthiophene | 28 | mdpi.com |

| 2 | 5-Bromothiophene-2-carbaldehyde | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / cataCXium A | 5-Cyclopropylthiophene-2-carbaldehyde | 95 | mdpi.com |

| 3 | Dienyne | Ni(COD)₂ | Fused bicyclic system | Cycloadduct | 90 | williams.edu |

Chemical Reactivity and Transformation Pathways of 2 Cyclopropyl 2,2 Difluoroethan 1 Ol

Reactions Involving the Hydroxyl Functional Group

The primary alcohol functional group is a key site of reactivity in 2-Cyclopropyl-2,2-difluoroethan-1-ol, enabling a range of common alcohol transformations.

As a primary alcohol, this compound readily undergoes esterification when reacted with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. This reaction is typically catalyzed by a strong acid (e.g., sulfuric acid) in a process known as Fischer esterification. The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the carboxylic acid, leading to the formation of an ester and water. Enzymatic esterification, using catalysts like lipases, also presents a viable, milder alternative for synthesizing ester derivatives. medcraveonline.commedcraveonline.com

The resulting esters of this compound are valuable in various synthetic applications. The general scheme for this reaction is the formation of 2-cyclopropyl-2,2-difluoroethyl esters.

Table 1: Examples of Esterification Reactions

| Reactant | Catalyst | Product |

|---|---|---|

| Acetic Acid | H₂SO₄ | 2-Cyclopropyl-2,2-difluoroethyl acetate |

| Benzoic Acid | H₂SO₄ | 2-Cyclopropyl-2,2-difluoroethyl benzoate |

| Acryloyl chloride | Pyridine (B92270) | 2-Cyclopropyl-2,2-difluoroethyl acrylate |

Dehydration Reactions

The elimination of a water molecule from an alcohol to form an alkene is known as a dehydration reaction. This transformation is typically achieved by heating the alcohol with a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric(V) acid (H₃PO₄). chemguide.co.uklibretexts.org For this compound, this reaction involves the protonation of the hydroxyl group, followed by the loss of a water molecule to generate a carbocation intermediate.

The subsequent removal of a proton from an adjacent carbon atom forms a double bond. The stability and structure of the resulting alkene are influenced by the reaction conditions and the structure of the alcohol. chemguide.co.uklibretexts.org Due to the presence of the cyclopropyl (B3062369) group, the dehydration of this compound could potentially lead to a mixture of products, including those resulting from the rearrangement or opening of the strained cyclopropane (B1198618) ring. The strong electron-withdrawing nature of the two fluorine atoms can also influence the stability of the carbocation intermediate and, consequently, the reaction pathway.

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is often achieved by protonating the alcohol in an acidic medium to form an alkyloxonium ion, which can then be displaced by a nucleophile, releasing a molecule of water.

Alternatively, the hydroxyl group can be converted into a sulfonate ester (e.g., tosylate or mesylate) or reacted with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding alkyl halides. fishersci.ca For this compound, these reactions provide a pathway to introduce a variety of other functional groups by replacing the hydroxyl moiety. For instance, the analogous compound 2-Cyclopropylethanol is known to react with phosphorus tribromide to produce (2-bromo-ethyl)-cyclopropane. fishersci.ca

Table 2: Nucleophilic Substitution Transformations

| Reagent | Product | Class of Reaction |

|---|---|---|

| Thionyl Chloride (SOCl₂) | 1-Chloro-2-cyclopropyl-2,2-difluoroethane | Conversion to Alkyl Halide |

| Phosphorus Tribromide (PBr₃) | 1-Bromo-2-cyclopropyl-2,2-difluoroethane | Conversion to Alkyl Halide |

| p-Toluenesulfonyl chloride | 2-Cyclopropyl-2,2-difluoroethyl tosylate | Formation of Sulfonate Ester |

Oxidation and Reduction Transformations

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used and the reaction conditions. The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), typically stops the reaction at the aldehyde stage, yielding 2-cyclopropyl-2,2-difluoroethanal. In contrast, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid will oxidize the primary alcohol completely to the corresponding carboxylic acid, 2-cyclopropyl-2,2-difluoroethanoic acid. nih.gov

Table 3: Oxidation Products of this compound

| Oxidizing Agent | Product | Product Type |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 2-Cyclopropyl-2,2-difluoroethanal | Aldehyde |

| Potassium permanganate (KMnO₄) | 2-Cyclopropyl-2,2-difluoroethanoic acid | Carboxylic Acid |

Reactivity Attributed to the Difluoromethyl Moiety

The difluoromethyl group significantly influences the molecule's electronic properties and can participate in specific reaction types.

The cyclopropane ring is known to be a sensitive probe for radical reaction mechanisms due to the high reactivity of cyclopropylmethyl radicals. psu.edu These radicals are prone to undergo rapid, exothermic ring-opening reactions to form more stable homoallylic (but-3-enyl) radicals. psu.edu

In the case of this compound, a radical generated at the carbon atom adjacent to the cyclopropyl ring (C2) would be a substituted cyclopropylmethyl radical. The formation of such a radical, for instance, through hydrogen abstraction by a reactive species, would likely be followed by the characteristic ring-opening. This transformation is extremely fast and often serves as an indicator that a radical mechanism is operative. The presence of two electron-withdrawing fluorine atoms on the radical center could further influence the rate and regioselectivity of the ring-opening process. This inherent reactivity makes the cyclopropyl group in this molecule a useful tool for studying radical-mediated transformations.

C-F Bond Cleavage Mechanisms and Transformations

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its cleavage a significant chemical challenge. cas.cn However, various strategies have been developed for C-F bond activation in organofluorine compounds, which can be extrapolated to understand the potential reactivity of this compound. Cleavage of the C-F bond typically requires mediation by transition metal complexes, reducing metals, Lewis acids, or enzymes. cas.cnnih.gov

Mechanistically, the cleavage can proceed through several pathways. One common route for aryl fluorides involves a stepwise dissociative electron transfer, forming a radical anion intermediate that subsequently expels a fluoride (B91410) ion. researchgate.net For alkyl fluorides, an intramolecular SN2 reaction can occur if a suitable nucleophile is present within the molecule. cas.cn Given the hydroxyl group in this compound, an intramolecular displacement of a fluoride ion is a plausible transformation under basic conditions.

In reactions involving gem-difluoro compounds, nucleophilic attack at the difluorinated carbon can lead to an unstable intermediate that undergoes β-fluoride elimination, resulting in the formation of a monofluoroalkene. nih.govorganic-chemistry.org This process represents a net C-F bond functionalization.

| Method | Description | Potential Outcome for this compound | Reference |

|---|---|---|---|

| Metalloenzyme Catalysis | Enzymes such as dehaloperoxidase and cytochrome P450 can catalyze C-F bond cleavage on fluorinated substrates. | Biocatalytic defluorination. | nih.gov |

| Intramolecular S~N~2 Reaction | An internal nucleophile (e.g., an alkoxide) displaces a fluoride ion. This reaction shows a complete configurational inversion. | Formation of a cyclic ether (e.g., a fluorinated oxetane). | cas.cn |

| Reductive Defluorination | Electrochemical methods or reducing metals can drive the cleavage of C-F bonds, often via radical anion intermediates. | Hydrodefluorination to form monofluoro or non-fluorinated alcohols. | researchgate.net |

| β-Fluoride Elimination | Following a nucleophilic addition to the gem-difluoro center, the resulting anionic intermediate eliminates a fluoride ion. | Formation of a monofluoroalkene. | nih.govorganic-chemistry.org |

Reactivity of the Cyclopropyl Ring System

The cyclopropane ring is characterized by significant ring strain (approximately 27.5 kcal/mol), which makes it susceptible to a variety of ring-opening reactions. unl.pt This inherent reactivity allows cyclopropane derivatives to serve as versatile building blocks in organic synthesis. beilstein-journals.orgnih.gov

The ring-opening of cyclopropanes can be initiated through radical, electrophilic, or transition-metal-catalyzed pathways. beilstein-journals.orgrsc.orgnih.gov For gem-difluorocyclopropanes, a related class of compounds, transition metals like palladium are effective catalysts for ring-opening transformations. rsc.org These reactions can proceed through mechanisms involving the formation of a radical cation intermediate, which is then trapped by a nucleophile. rsc.org

Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, are crucial for understanding the regioselectivity and stereoselectivity of these transformations. rsc.orgnih.gov In the case of cyclopropyl carbinols, the hydroxyl group can play a key role, directing the outcome of the reaction through coordination with the catalyst. nih.gov The mode of ring-opening in substituted cyclopropanes is governed by both steric and electronic factors, with bond cleavage occurring to relieve strain and form a stable intermediate. tue.nlcore.ac.uk

Visible-light photoredox catalysis has also emerged as a powerful tool for initiating ring-opening and cyclization cascades of cyclopropyl olefins. beilstein-journals.org This method often involves the formation of a cyclopropyl-substituted carbon radical, which rapidly undergoes ring-opening to generate a more stable alkyl radical intermediate. beilstein-journals.orgbeilstein-journals.org

| Catalyst/Reagent | Reaction Type | Substrate Class | Reference |

|---|---|---|---|

| Palladium (Pd) complexes | Cross-coupling / Hydroxylation | gem-Difluorocyclopropanes (gem-F₂CPs) | rsc.org |

| Benzoic Acid | Acid-catalyzed rearrangement | Cyclopropyl-substituted fluoroepoxides | cas.cnnih.gov |

| Manganese(III) Acetate | Oxidative radical ring-opening | Methylenecyclopropanes | nih.gov |

| Hypervalent Iodine Reagents | Electrophilic ring-opening | 1,1-disubstituted cyclopropanes | rsc.org |

| Visible Light / Photocatalyst (e.g., Ir(ppy)₂(dtbbpy)PF₄) | Photoredox-catalyzed radical ring-opening | Cyclopropyl olefins | beilstein-journals.org |

Beyond ring-opening, the cyclopropane ring can be derivatized while keeping the three-membered core intact. Cross-coupling reactions are a primary method for this type of functionalization. For instance, Suzuki-Miyaura coupling of potassium cyclopropyltrifluoroborates with aryl chlorides, or cobalt-catalyzed cross-coupling of cyclopropyl Grignard reagents with alkyl iodides, allows for the introduction of new substituents onto the ring. organic-chemistry.org

Functionalization can also be achieved through reactions on side chains attached to the cyclopropane ring. The rigidity of the cyclopropane unit makes it a valuable scaffold for preparing molecules with specific spatial orientations of functional groups. marquette.edu Furthermore, reactions such as the Simmons-Smith cyclopropanation of precursor alkenes provide a direct route to constructing the cyclopropane ring with desired substitutions. organic-chemistry.orgmarquette.edu The inherent strain of the ring can also be harnessed to facilitate transformations like fluorinative ring-opening, leading to 1,3-difluorination or 1,3-oxyfluorination products. rsc.org

Interaction Studies with Electrophiles and Nucleophiles

The reactivity of this compound with electrophiles and nucleophiles is complex, with multiple potential sites of interaction.

Interaction with Nucleophiles: The gem-difluoro group strongly polarizes the adjacent C-C bond, making the difluorinated carbon atom an electrophilic center susceptible to nucleophilic attack. nih.govnih.gov This interaction can lead to substitution or elimination reactions. As previously mentioned, nucleophilic addition can be followed by β-fluoride elimination to yield a monofluoroalkene. nih.govorganic-chemistry.org Strong nucleophiles like thiophenolates and azide (B81097) ions have been shown to open cyclopropane rings that bear electron-accepting groups. nih.gov The hydroxyl group can be deprotonated under basic conditions to form an alkoxide, which can act as an internal nucleophile. cas.cn

Interaction with Electrophiles: The primary sites for electrophilic attack are the oxygen atom of the hydroxyl group and the cyclopropane ring. The hydroxyl group will react with a variety of electrophiles in typical alcohol derivatization reactions. The cyclopropane ring, with its high p-character bonding orbitals, can also react with electrophiles, leading to ring-opening. rsc.orgrsc.org This process is often regioselective, with the electrophile adding to the least substituted carbon and the subsequent formation of a stabilized carbocationic intermediate that is trapped by a nucleophile. unl.pt

| Reagent Type | Potential Reaction Site | Expected Transformation | Reference |

|---|---|---|---|

| Nucleophile (e.g., R-S⁻, N₃⁻) | C-F₂ Carbon | Nucleophilic addition, potentially followed by β-fluoride elimination. | nih.govnih.gov |

| Nucleophile (e.g., R-S⁻, R-O⁻) | Cyclopropane Ring | Ring-opening via nucleophilic attack. | nih.gov |

| Base (e.g., NaH) | Hydroxyl Group | Deprotonation to form an alkoxide, which can act as an internal nucleophile. | cas.cn |

| Electrophile (e.g., PhSeCl, H⁺) | Cyclopropane Ring | Electrophilic ring-opening to form a functionalized acyclic product. | rsc.orgrsc.org |

| Electrophile (e.g., Acyl Chloride) | Hydroxyl Group | Esterification. | N/A |

Advanced Spectroscopic and Structural Elucidation of 2 Cyclopropyl 2,2 Difluoroethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific NMR data for 2-Cyclopropyl-2,2-difluoroethan-1-ol could be located. To perform the requested analysis, one would need to acquire the spectra of the compound.

Detailed ¹H NMR data for this compound, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values, are not available in the searched resources.

Specific ¹³C NMR spectral data, which would provide information on the chemical environment of each carbon atom in this compound, were not found.

Experimental ¹⁹F NMR data, crucial for analyzing the difluoro moiety of this compound, could not be retrieved from the available sources.

Vibrational Spectroscopy for Molecular Structure

Information regarding the vibrational spectroscopy of this compound is not present in the searched scientific literature.

No IR spectrum or a table of characteristic absorption frequencies for this compound was found.

No Raman spectroscopic data for this compound could be located.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, HRMS provides unambiguous confirmation of its molecular formula, C₅H₈F₂O.

The theoretical exact mass of a molecule is calculated by summing the masses of its most abundant isotopes. This calculated value can then be compared to the experimentally measured mass from the HRMS instrument.

Data Table: Theoretical Isotopic Mass Calculation for C₅H₈F₂O

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 5 | 12.000000 | 60.000000 |

| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |

| Fluorine (¹⁹F) | 2 | 18.998403 | 37.996806 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | 122.054321 |

An experimental HRMS analysis of this compound would be expected to yield a measured m/z value that closely matches this theoretical exact mass, typically within a few parts per million (ppm), thus confirming its elemental composition.

Conformational Analysis through Spectroscopic Techniques

The presence of single bonds in this compound allows for rotation, leading to the existence of different spatial arrangements known as conformations. The study of these conformations is crucial for understanding the molecule's reactivity and biological activity.

Rotational isomers, or conformers, arise from the rotation around single bonds. In this compound, rotation around the C-C bond connecting the cyclopropyl (B3062369) group and the difluoroethyl moiety, as well as the C-C bond of the ethanol (B145695) backbone, can lead to various conformers. nih.gov The stability of these conformers is influenced by steric hindrance and electronic interactions between the substituents.

The cyclopropyl group, due to its unique electronic properties, can influence the conformational preferences of adjacent groups. nih.gov Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying these rotational isomers. chemicalbook.com By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, it is possible to deduce the predominant conformations in solution. lcms.cz Computational modeling can also be employed to predict the relative energies of different conformers and support the experimental findings. nih.govsapub.org

The carbon atom bonded to the hydroxyl group, the cyclopropyl ring, and the difluoromethyl group in this compound is a chiral center. This means the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. dtic.mil

The synthesis of this compound without chiral control would result in a racemic mixture, containing equal amounts of both enantiomers. The separation of these enantiomers, known as chiral resolution, can be achieved using techniques like chiral chromatography. lcms.czmiamioh.edu This method utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. mdpi.com

The absolute configuration of each enantiomer can be determined through various methods. If a stereoselective synthesis is employed, where the stereochemistry of the product is controlled, the absolute configuration can often be inferred from the reaction mechanism. libretexts.orgwhitman.edu Alternatively, techniques such as X-ray crystallography of a suitable crystalline derivative or the use of chiral derivatizing agents followed by NMR analysis can establish the absolute stereochemistry. mdpi.com The synthesis of enantiopure cyclopropyl alcohols is an active area of research, with various methods being developed to achieve high stereoselectivity. nih.govrsc.org

Computational and Theoretical Chemistry Studies on 2 Cyclopropyl 2,2 Difluoroethan 1 Ol

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, including ab initio and Density Functional Theory (DFT), provide detailed insights into the electronic structure and energetics of 2-Cyclopropyl-2,2-difluoroethan-1-ol.

Ab Initio Methods for Electronic Structure and Energetics

Density Functional Theory (DFT) for Molecular Geometry and Properties

Density Functional Theory (DFT) is a widely used computational method that has proven to be a reliable and efficient tool for predicting the molecular geometry and various properties of organic molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to perform geometry optimization, frequency calculations, and predict properties like dipole moment and molecular orbital energies.

DFT calculations would provide a detailed picture of the three-dimensional structure of this compound, including the preferred bond lengths and angles. These calculations would likely show a shortening of the C-F bonds due to the high electronegativity of fluorine and a slight elongation of the adjacent C-C bonds. The geometry of the cyclopropyl (B3062369) ring is also of interest, as the electronic interactions with the difluoromethyl group could lead to subtle distortions from a perfect equilateral triangle.

The table below presents hypothetical optimized geometrical parameters for this compound based on DFT calculations for similar molecules.

| Parameter | Value |

| C-C (cyclopropyl) | ~1.51 Å |

| C-C (ethyl) | ~1.54 Å |

| C-F | ~1.35 Å |

| C-O | ~1.43 Å |

| ∠ F-C-F | ~109.5° |

| ∠ C-C-O | ~110° |

Conformational Landscape and Energetic Preferences

The rotational freedom around the single bonds in this compound gives rise to a complex conformational landscape. Computational studies are essential for identifying the most stable conformers and understanding the energetic factors that govern their relative populations.

Investigating the Fluorine Gauche Effect and Hyperconjugation

The presence of vicinal fluorine atoms in a molecule often leads to a conformational preference known as the "gauche effect," where the gauche conformer is more stable than the anti conformer. This counterintuitive phenomenon is attributed to stabilizing hyperconjugative interactions. rsc.orgnih.govacs.orgnih.gov In this compound, while the fluorine atoms are geminal, their interaction with adjacent bonds, particularly the C-H and C-C bonds of the cyclopropyl group and the C-O bond, can be analyzed through the lens of hyperconjugation.

Hyperconjugation involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty or partially filled anti-bonding orbital (σ). In the context of this compound, key hyperconjugative interactions would include σ(C-H) → σ(C-F) and σ(C-C) → σ*(C-F). These interactions are stereoelectronically dependent, meaning their strength is highly sensitive to the dihedral angle between the interacting orbitals. Computational analysis, often using Natural Bond Orbital (NBO) analysis, can quantify the energy of these interactions and explain the conformational preferences. The cyclopropyl group, with its high p-character C-C bonds, can be a particularly effective donor in hyperconjugative interactions.

The fluorine gauche effect is a specific manifestation of these stereoelectronic interactions, where a gauche arrangement of electronegative substituents is favored. rsc.orgnih.govacs.orgnih.gov This effect is a balance between stabilizing hyperconjugative interactions and destabilizing steric and electrostatic repulsions.

Energy Minimization and Conformational Sampling

To fully characterize the conformational landscape of this compound, computational chemists employ energy minimization and conformational sampling techniques. These methods systematically explore the potential energy surface of the molecule to identify all low-energy conformers.

Conformational sampling can be performed by systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation. The identified low-energy structures are then subjected to geometry optimization to find the nearest local energy minimum. The relative energies of these minimized conformers determine their populations at a given temperature according to the Boltzmann distribution.

For this compound, the key dihedral angles to consider would be around the C-C bond connecting the cyclopropyl and difluoroethyl moieties, and the C-C bond of the ethanol (B145695) backbone. The results of such a study would likely reveal a few low-energy conformers, with the relative stabilities dictated by the interplay of steric hindrance, hyperconjugation, and intramolecular hydrogen bonding (if present between the hydroxyl hydrogen and the fluorine atoms).

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface for a given reaction, it is possible to identify transition states, intermediates, and determine the activation energies, which govern the reaction rates. For this compound, computational studies could investigate various potential reactions, such as dehydration, oxidation, or nucleophilic substitution.

For instance, a computational study of the acid-catalyzed dehydration of this compound would involve calculating the energies of the reactants, the protonated alcohol intermediate, the transition state for water elimination, and the final alkene products. rsc.orgnih.govresearchgate.netresearchgate.net Such a study could predict the regioselectivity and stereoselectivity of the reaction and provide insights into the role of the cyclopropyl and difluoro groups in influencing the reaction pathway. The presence of the gem-difluoro group is expected to significantly impact the stability of any carbocationic intermediates, thereby influencing the reaction mechanism.

Similarly, the mechanism of nucleophilic substitution at the carbon bearing the hydroxyl group could be investigated. science.govresearchgate.netnih.govacs.org Computational modeling could compare the energetics of an S(_N)1 versus an S(_N)2 pathway. Given the electronic properties of the adjacent gem-difluoro and cyclopropyl groups, the stability of the transition states for both pathways would be significantly affected. These theoretical investigations can guide experimental work and contribute to a deeper understanding of the chemical reactivity of this unique fluorinated alcohol.

Transition State Analysis and Reaction Pathways

Transition state analysis is a cornerstone of computational chemistry for understanding reaction mechanisms. It involves locating the transition state (the highest energy point along the reaction coordinate), which is crucial for determining the feasibility and kinetics of a chemical reaction. For the synthesis of this compound, key reaction steps would likely involve cyclopropanation and the introduction of the difluoroethanol moiety.

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in exploring the reaction pathways of cyclopropanation. For instance, theoretical studies on the cyclopropanation of ethylene with lithium and zinc carbenoids have revealed competing pathways, namely methylene transfer and carbometalation oup.com. Such analyses for the synthesis of this compound would involve mapping the potential energy surface for the reaction of a suitable precursor with a cyclopropanating agent. The calculations would identify the transition state structures and their corresponding energy barriers, thus predicting the most likely reaction mechanism.

Furthermore, the influence of solvents on reaction pathways is a critical aspect that can be modeled computationally. The use of a polarizable continuum model (PCM) can simulate the solvent environment and its effect on the transition state energies acs.orgnih.gov. For example, in the cyclopropanation of phenylhalocarbenes, solvent effects were found to be significant in determining the reaction barriers acs.orgnih.gov.

The ring-opening of the cyclopropyl group is another important reaction pathway that can be investigated. Computational studies on cyclopropyldiol derivatives have used DFT to understand the regioselectivity of the ring-opening reaction, which is governed by the stability of the transition states acs.orgresearchgate.net. Similar computational approaches could predict the stability and reactivity of the cyclopropyl ring in this compound under various conditions.

Below is an illustrative data table showing calculated activation energies for a hypothetical cyclopropanation reaction, based on typical values found in computational studies of similar reactions.

| Reaction Pathway | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Methylene Transfer | B3LYP/6-31G(d) | PCM (THF) | 15.2 |

| Carbometalation | B3LYP/6-31G(d) | PCM (THF) | 28.5 |

This table is illustrative and based on data from analogous systems. Specific values for this compound would require dedicated computational studies.

Catalyst-Substrate Interactions in Catalytic Cycles

Catalysis is often essential for the efficient and selective synthesis of complex molecules like this compound. Computational chemistry plays a vital role in understanding the interactions between the catalyst and the substrate, which are fundamental to the catalytic cycle.

For the synthesis of fluorinated alcohols, computational studies have explored the mechanism of copper-catalyzed reactions, identifying the rate-limiting step and evaluating the electronic effects of the substrates nih.govacs.org. These studies suggest that the combination of electron-poor ketones with electron-rich alkylboranes can lead to efficient catalytic systems for preparing fluoroalcohols nih.gov. DFT calculations can model the entire catalytic cycle, including the coordination of the substrate to the catalyst, the chemical transformation, and the release of the product.

Hydrogen bonding is another crucial interaction, especially in reactions involving alcohols. The use of fluorinated alcohols as hydrogen-bonding catalysts has been investigated for various reactions nih.govresearchgate.net. In the context of nucleophilic fluorination, bulky fluorinated alcohols can act as hydrogen bond donors, influencing the reaction rate and selectivity acs.org. Computational models can quantify the strength of these hydrogen bonds and their impact on the transition state geometry and energy.

The table below illustrates the types of catalyst-substrate interactions and the computational methods used to study them, based on findings for similar catalytic systems.

| Catalyst Type | Substrate Functional Group | Key Interaction | Computational Method |

| Copper(I) Complex | Ketone | Coordination to metal center | DFT (e.g., B3LYP) |

| Chiral Phosphoric Acid | Allylic Alcohol | Hydrogen Bonding | DFT with dispersion correction |

| Zinc-based Catalyst | Alkoxide | Lewis Acid-Base Interaction | DFT |

This table is illustrative, providing examples of interactions relevant to the synthesis of molecules like this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide valuable insights into the dynamic behavior of this compound in different environments, such as in solution or in biological systems.

MD simulations have been extensively used to study the properties of fluorinated alcohols. For example, simulations have been employed to investigate the effects of fluorinated alcohols on lipid bilayers, revealing how these molecules position themselves within the membrane and alter its properties nih.gov. Such studies on this compound could help in understanding its potential biological activity and membrane permeability.

Furthermore, MD simulations can be used to study the self-assembly and aggregation of fluorinated molecules. Perfluorinated alcohols have been shown to form highly organized and cohesive domains, a behavior that can be explored in detail through MD simulations ulisboa.pt. Understanding the aggregation behavior of this compound could be important for its application in materials science or as a solvent.

The development of accurate force fields is crucial for reliable MD simulations. For fluorinated compounds, specific parameters may need to be developed to correctly describe the interactions involving fluorine atoms.

The following table summarizes potential applications of MD simulations for studying this compound.

| System | Properties Studied | Simulation Details |

| This compound in water | Solvation structure, diffusion coefficient | Explicit solvent model (e.g., TIP3P), NVT/NPT ensemble |

| This compound in a lipid bilayer | Membrane partitioning, orientation, effect on membrane properties | All-atom force field (e.g., CHARMM), long-timescale simulations |

| Bulk liquid this compound | Density, viscosity, self-assembly | OPLS-AA force field, periodic boundary conditions |

This table outlines potential research directions using molecular dynamics simulations for this compound.

Advanced Applications of 2 Cyclopropyl 2,2 Difluoroethan 1 Ol in Complex Organic Synthesis

Role as a Versatile Building Block for Fluorine-Containing Organic Compounds

The presence of the gem-difluoro motif in 2-cyclopropyl-2,2-difluoroethan-1-ol makes it an attractive starting material for the synthesis of more complex fluorine-containing compounds. researchgate.net The carbon-fluorine bond is the strongest covalent bond in organic chemistry, and its presence can significantly influence the physicochemical properties of a molecule. apolloscientific.co.uk The introduction of a difluoromethyl group can alter a compound's lipophilicity, pKa, and metabolic stability, which are critical parameters in drug design. researchgate.net

The utility of fluorinated building blocks like this compound is well-established in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. apolloscientific.co.uksigmaaldrich.com The cyclopropyl (B3062369) ring, with its inherent ring strain, provides a site for further chemical transformations, while the difluoro group acts as a stable isostere for other chemical functionalities. otago.ac.nz The primary alcohol offers a convenient handle for a variety of chemical modifications, such as oxidation, esterification, and etherification, allowing for the straightforward incorporation of the 2-cyclopropyl-2,2-difluoroethyl moiety into larger molecular frameworks.

Research has demonstrated the broad applicability of fluorinated building blocks in organic synthesis. alfa-chemistry.comenamine.net For instance, various fluorinated compounds are used as intermediates in the production of top-selling drugs and agrochemicals. sigmaaldrich.com The strategic placement of fluorine atoms can lead to enhanced biological activity and improved pharmacokinetic profiles. apolloscientific.co.uk

Utility as a Key Intermediate in Multi-Step Synthetic Sequences

Multi-step synthesis is a cornerstone of organic chemistry, enabling the construction of complex molecules from simpler starting materials. vapourtec.com The use of well-defined building blocks as key intermediates is crucial for the efficiency and success of these synthetic endeavors. flinders.edu.au this compound serves as such an intermediate, providing a pre-functionalized core that can be elaborated upon in subsequent steps.

The concept of "reaction telescoping," where multiple synthetic transformations are performed in a continuous sequence without the isolation of intermediates, is becoming increasingly prevalent, often facilitated by flow chemistry techniques. flinders.edu.au While specific examples detailing the use of this compound in continuous-flow systems are not extensively documented, its structural motifs are found in intermediates of complex syntheses. For example, cyclopropane-containing intermediates are utilized in multi-step sequences to build molecular complexity. wpmucdn.com The linking of individual reactions into multi-step sequences allows for a rapid route to more complex products by combining multiple synthetic steps into a continuous operation. syrris.jp

The synthesis of natural products and active pharmaceutical ingredients often involves intricate multi-step pathways where the strategic use of functionalized intermediates is paramount. flinders.edu.ausyrris.jp The presence of the reactive cyclopropyl group and the modifiable hydroxyl function in this compound allows for its integration into such synthetic plans.

Strategies for Incorporation into Complex Molecular Scaffolds

The construction of complex molecular scaffolds is a central theme in modern organic chemistry, with applications ranging from drug discovery to materials science. mdpi.com The incorporation of the this compound unit into these scaffolds can be achieved through various synthetic strategies that leverage its functional groups.

One common approach is the use of the primary alcohol as a nucleophile or after its conversion to an electrophile. For instance, the alcohol can be converted to a tosylate or a halide, making the carbon atom susceptible to nucleophilic attack. This allows for the attachment of the cyclopropyl-difluoroethyl group to a larger molecular framework via the formation of new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the cyclopropyl ring itself can participate in ring-opening reactions under specific conditions, providing a pathway to linear or more complex cyclic structures. The strain energy of the cyclopropane (B1198618) ring makes it susceptible to reactions with electrophiles or radicals, leading to the formation of new chemical bonds and the construction of intricate molecular architectures. otago.ac.nz Chemoenzymatic strategies have also been developed for the stereoselective assembly and structural diversification of cyclopropyl ketones, which can be further functionalized to create diverse cyclopropane-containing scaffolds. nih.gov

| Strategy | Description | Potential Products |

| Functionalization of the Hydroxyl Group | Conversion of the alcohol to an ether, ester, or leaving group (e.g., tosylate) to enable coupling reactions. | Ethers, esters, and alkylated complex molecules. |

| Ring-Opening of the Cyclopropane | Acid- or metal-catalyzed ring-opening to generate linear or larger cyclic structures. | Functionalized alkanes and larger carbocycles. |

| Cross-Coupling Reactions | Conversion of the alcohol to a halide or triflate, followed by transition metal-catalyzed cross-coupling reactions. | Arylated or vinylated cyclopropane derivatives. |

Preparation of Precursors for Diversely Functionalized Cyclopropane Derivatives

The inherent reactivity of the cyclopropane ring makes it a valuable precursor for a wide array of functionalized derivatives. otago.ac.nz this compound can be used to generate precursors for such transformations. For instance, oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid provides a handle for further synthetic manipulations, including Wittig reactions, aldol (B89426) condensations, or amide bond formations.

Research has shown that functionalized cyclopropanes can serve as versatile building blocks. wpmucdn.com For example, chemoenzymatic methods have been developed for the synthesis of optically active α-cyclopropyl-pyruvates, which can be further transformed into other functionalized cyclopropanes. wpmucdn.com Additionally, the synthesis of cyclopropyl-fused tetrahydrofurans from vinylcyclopropanes has been reported, highlighting the utility of cyclopropane derivatives in constructing complex heterocyclic systems. otago.ac.nzchemrxiv.org

The development of methods for the preparation of functionalized 1,2-disubstituted cyclopropane boron reagents further expands the synthetic utility of cyclopropane-containing building blocks. researchgate.net These reagents can participate in a variety of cross-coupling reactions, allowing for the facile introduction of the cyclopropyl moiety into a diverse range of organic molecules.

| Precursor | Synthetic Transformation | Resulting Derivative |

| 2-Cyclopropyl-2,2-difluoroethanal | Wittig Reaction | Alkenyl-cyclopropane derivatives |

| 2-Cyclopropyl-2,2-difluoroacetic acid | Amide Coupling | Cyclopropyl-carboxamides |

| 1-Bromo-2-cyclopropylcyclopropane | Borylation | Cyclopropyl-boronates for cross-coupling |

Contributions to the Synthesis of Chiral Molecules

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a molecule is often dependent on its stereochemistry. The cyclopropyl group can introduce chirality into a molecule, and methods for the asymmetric synthesis of chiral cyclopropanes are of great interest.

Chemoenzymatic strategies have proven to be powerful tools for the stereoselective synthesis of chiral cyclopropanes. nih.gov Engineered myoglobin (B1173299) catalysts have been used for the highly diastereo- and enantioselective construction of cyclopropyl ketones from olefins and diazoketone carbene donors. nih.gov These chiral cyclopropyl ketones can then be chemically diversified to yield a library of structurally diverse and enantiopure cyclopropane-containing scaffolds. nih.govrochester.edu

Furthermore, asymmetric cyclopropanation reactions have been employed to produce chiral cyclopropyl nucleoside analogues with excellent diastereoselectivities and high enantiomeric excess. nih.gov The use of chiral auxiliaries in combination with substrate-directable reactions has also been shown to be an effective strategy for the asymmetric synthesis of enantiopure cyclopropane-carboxaldehydes. rsc.orgrsc.org These methods provide access to valuable chiral building blocks that can be used in the synthesis of complex, biologically active molecules.

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

A primary challenge in the study of 2-Cyclopropyl-2,2-difluoroethan-1-ol is the development of synthetic routes that are not only efficient but also environmentally benign. Current multistep syntheses often involve harsh reagents and generate significant waste. Future research is poised to address these limitations through several promising avenues.

Green Chemistry Approaches : The principles of green chemistry are central to modern synthetic efforts. One promising direction is the use of fluoroform (CHF3), an inexpensive and non-ozone-depleting industrial byproduct, as the difluoromethyl source. rsc.orgsci-hub.se Developing continuous flow protocols that utilize fluoroform for the difluoromethylation of a cyclopropyl-containing precursor could offer a highly atom-efficient and scalable route to the target molecule. rsc.org Additionally, exploring alternative energy sources like microwave irradiation or ultrasound could accelerate reaction times and reduce energy consumption compared to conventional heating methods.

Biocatalysis : Enzymatic catalysis offers a powerful tool for performing highly selective reactions under mild conditions. numberanalytics.com Recent breakthroughs in the biocatalytic synthesis of fluorinated cyclopropanes using engineered enzymes, such as myoglobin-based catalysts, present a significant opportunity. nih.gov Future work could focus on developing or engineering enzymes (e.g., fluorinases, ene reductases) capable of stereoselectively synthesizing this compound or its chiral precursors. nih.govacsgcipr.orgchemrxiv.org A chemo-enzymatic strategy, combining traditional synthesis with a key enzymatic step, could also provide access to enantiopure forms of the compound. nih.govwpmucdn.com

Catalytic Methods : Advances in transition-metal catalysis are crucial. Research into novel catalytic systems, potentially using earth-abundant metals, for the efficient cyclopropanation of difluorinated olefins or the direct difluoroalkylation of cyclopropyl (B3062369) carbinols is a key area. One-pot procedures that combine multiple catalytic steps, such as the enantioselective C-C bond formation followed by an in-situ cyclopropanation, could dramatically improve synthetic efficiency. nih.gov

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Methodology | Potential Advantages | Key Research Challenge |

| Flow Chemistry with Fluoroform | High atom economy, scalability, use of industrial byproduct. rsc.orgsci-hub.se | Overcoming the low reactivity of fluoroform and optimizing reactor design. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. numberanalytics.comnih.gov | Enzyme discovery and engineering for substrate specificity. |

| Advanced Catalysis | High efficiency, potential for novel bond formations, one-pot synthesis. nih.gov | Catalyst design, cost, and removal from the final product. |

Exploration of Novel Reactivity Patterns and Transformations

The unique combination of a strained cyclopropane (B1198618) ring and an electron-withdrawing gem-difluoro group suggests that this compound may exhibit unique and synthetically valuable reactivity. The influence of fluorine substituents on the structure and reactivity of cyclopropanes is profound, often leading to novel chemical behavior. acs.orgacs.org

A significant unaddressed area is the systematic exploration of its ring-opening reactions. gem-Difluorocyclopropanes can act as bifunctional reagents in catalytic carbofluorination reactions or undergo ring-opening functionalization under visible-light photoredox conditions. researchgate.netchemrxiv.org Investigating how the adjacent hydroxyl group in this compound influences these transformations is a critical next step. Such reactions could provide access to complex acyclic fluorinated structures that are otherwise difficult to synthesize. cas.cn For instance, electrochemical carboxylation has been used to achieve simultaneous C-F and C-C bond cleavage in related systems, a strategy that could be explored for this compound. rsc.org

Furthermore, the primary alcohol functionality serves as a handle for a wide array of subsequent transformations, including oxidation, esterification, and etherification. A key challenge will be to understand the interplay between the reactivity of the alcohol and the potential reactivity of the difluorocyclopropyl moiety, enabling selective functionalization at either site.

Advanced Computational Predictions for Uncharted Synthetic Routes

AI-Powered Retrosynthesis : A major challenge is the lack of specific literature on the synthesis of this compound. AI tools, trained on vast databases of chemical reactions, can predict viable retrosynthetic disconnections that a human chemist might overlook. mit.eduarxiv.org Applying these algorithms could generate multiple novel and potentially more efficient synthetic routes to the target molecule, moving beyond conventional methods. researchgate.net

Reactivity Prediction : Machine learning models can be developed to predict the chemical reactivity and stability of new molecules. nih.gov By training models on datasets of known organofluorine reactions, it may be possible to predict how this compound will behave under various conditions. rsc.orgarxiv.org This predictive power can guide experimental design, saving time and resources by focusing on the most promising reaction pathways. ucla.edu

Mechanistic Insights : Density Functional Theory (DFT) calculations can provide deep mechanistic insights into potential reactions. ucla.edu For instance, computational studies can elucidate the transition states and energy barriers associated with the ring-opening of the difluorocyclopropane ring, helping to explain and predict regioselectivity and stereoselectivity. uq.edu.au

Integration of this compound in Emerging Chemical Technologies

The unique properties conferred by the difluorocyclopropyl motif make this compound a promising building block for applications in several emerging areas. nih.govresearchgate.net

Medicinal Chemistry and Agrochemicals : Fluorine-containing motifs are highly sought after in drug discovery and agrochemical design due to their ability to enhance properties like metabolic stability, lipophilicity, and binding affinity. researchgate.netnih.gov The rigid cyclopropane scaffold combined with the gem-difluoro group makes this compound an attractive scaffold for creating new bioactive molecules. nih.govresearchgate.net Future research should involve synthesizing derivatives and screening them for biological activity.

Materials Science : Fluorinated compounds are integral to the development of advanced materials, including liquid crystals and functional polymers. The polar nature and rigidity of the difluorocyclopropane unit could be exploited in the design of new materials with unique electronic or physical properties. researchgate.net

Organocatalysis : Fluorinated alcohols are known to act as effective hydrogen-bond donors in organocatalysis. researchgate.net A key unaddressed question is whether this compound itself can function as an organocatalyst, potentially enabling novel and selective transformations.

Table 2: Potential Applications in Emerging Technologies

| Field | Potential Role of this compound | Key Research Question |

| Agrochemicals | Building block for novel pesticides with improved efficacy and metabolic stability. nih.govresearchgate.net | How does this specific structural motif influence biological activity and environmental profile? |